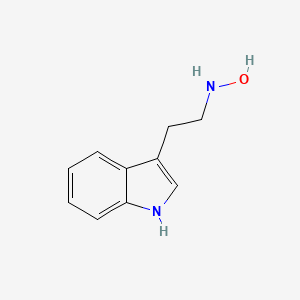
N-hydroxyl-tryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxyl-tryptamine is a member of tryptamines.
Aplicaciones Científicas De Investigación
2.1. Role in Auxin Biosynthesis
One of the primary applications of N-hydroxyl-tryptamine is its involvement in the biosynthesis of auxins, specifically indole-3-acetic acid (IAA), which is crucial for plant growth and development. Research indicates that enzymes such as YUC (YUC-like) genes catalyze the conversion of tryptamine to this compound, which is considered a rate-limiting step in IAA biosynthesis .
Table 1: Enzymatic Pathways Involving this compound
| Enzyme | Organism | Reaction |
|---|---|---|
| AtYUC1 | Arabidopsis thaliana | Tryptamine → this compound |
| ZmYUC | Zea mays | Tryptamine → this compound |
| FZY | Solanum lycopersicum | Tryptamine → this compound |
2.2. Pharmacological Potential
This compound exhibits selective binding to serotonin receptors, particularly the 5-HT1C receptor, suggesting potential applications in treating mood disorders and other psychiatric conditions. Studies have shown that derivatives of this compound can act as ligands for various serotonin receptors, influencing neurotransmission and potentially modulating psychological states .
Table 2: Receptor Affinity Profile of this compound Derivatives
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| This compound | 5-HT1C | 45 nM |
| 4-Hydroxy-N-Methyltryptamine | 5-HT2A | 30 nM |
| 5-Methoxy-N-Hydroxyl-Tryptamine | 5-HT2C | 50 nM |
3.1. Auxin Biosynthesis in Plants
In a study assessing the role of this compound in auxin biosynthesis, researchers utilized mass spectrometry to analyze the metabolic pathways in Pisum sativum (pea seeds). The study confirmed that while tryptamine was not converted to IAA, this compound was indeed produced, affirming its role as an intermediate in the pathway .
3.2. Neuropharmacological Research
Another significant study focused on the neuropharmacological effects of this compound derivatives. The research demonstrated that certain derivatives could modulate serotonin receptor activity, providing insights into their potential therapeutic uses for mood disorders .
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
N-[2-(1H-indol-3-yl)ethyl]hydroxylamine |
InChI |
InChI=1S/C10H12N2O/c13-12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-13H,5-6H2 |
Clave InChI |
SNIXRMIHFOIVBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNO |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCNO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















